1-{6-methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride
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Overview
Description
1-{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is known for its unique structure, which includes a fused bicyclic system containing both imidazole and pyridine rings. It is often used in scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1-{6-methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
Functionalization: Radical reactions and transition metal-catalyzed reactions are commonly used for the functionalization of the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
1-{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{6-methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Similar structure but lacks the methanamine group.
6-(Imidazo[1,2-a]pyridin-3-yl)aniline: Contains an aniline group instead of a methanamine group.
Imidazo[1,2-a]pyridine-3-carboxamide: Contains a carboxamide group at the 3-position.
These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
2322619-13-4 |
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Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(6-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-7-2-3-9-11-8(4-10)6-12(9)5-7;/h2-3,5-6H,4,10H2,1H3;1H |
InChI Key |
ZKAQVHUXIJEXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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